molecular formula C16H11F4N5O B2664425 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 897623-52-8

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2664425
CAS No.: 897623-52-8
M. Wt: 365.292
InChI Key: WJPTUVDMBUVZKG-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.

    Coupling Reactions: The final step involves coupling the tetrazole ring with the fluorophenyl and trifluoromethyl groups using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Gene Expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    Fluorinated Benzamides: Compounds with similar structures but different substituents on the benzamide ring.

    Tetrazole Derivatives: Compounds containing the tetrazole ring but with different functional groups attached.

    Trifluoromethylated Compounds: Molecules with the trifluoromethyl group but varying core structures.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O/c17-12-5-7-13(8-6-12)25-14(22-23-24-25)9-21-15(26)10-1-3-11(4-2-10)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPTUVDMBUVZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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